N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
“N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the 2,5-dimethylphenyl group. The final steps involve the sulfonylation of the piperidine ring and the coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure.
Sulfonyl Piperidines: Compounds containing a sulfonyl group attached to a piperidine ring.
Benzamides: Compounds with a benzamide moiety.
Uniqueness
“N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-16-6-7-18(3)21(13-16)22-15-31-24(25-22)26-23(28)19-8-10-20(11-9-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHMTICOJPFDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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